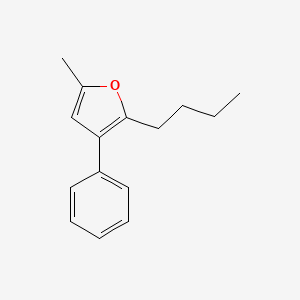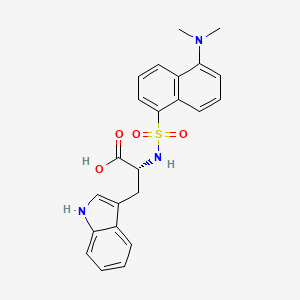
Dansyl-D-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a naphthalene sulfonamide group and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthalene Sulfonamide: This involves the reaction of naphthalene with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Coupling with Indole: The indole moiety is coupled with the naphthalene sulfonamide intermediate through a series of condensation reactions.
Final Assembly: The final step involves the formation of the propanoic acid side chain through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.
科学的研究の応用
Chemistry
In chemistry, ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also used in studies involving fluorescence due to the presence of the dimethylamino naphthalene group.
Biology
In biological research, this compound is used as a fluorescent probe for studying various biological processes. Its ability to interact with proteins and nucleic acids makes it a valuable tool in molecular biology.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced fluorescence and stability.
作用機序
The mechanism of action of ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The dimethylamino naphthalene group is known to interact with proteins and nucleic acids, leading to changes in their structure and function. The indole moiety can also participate in various biochemical reactions, further contributing to the compound’s biological activity.
特性
CAS番号 |
70136-17-3 |
|---|---|
分子式 |
C23H23N3O4S |
分子量 |
437.5 g/mol |
IUPAC名 |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m1/s1 |
InChIキー |
XESDLBBWXMRQDN-HXUWFJFHSA-N |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


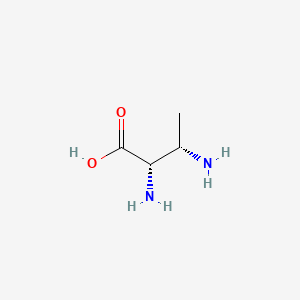


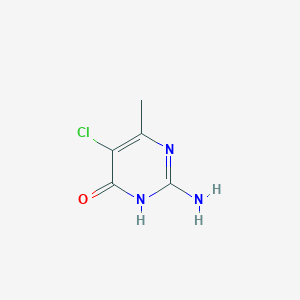
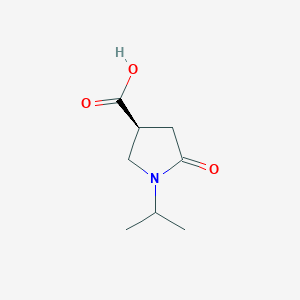
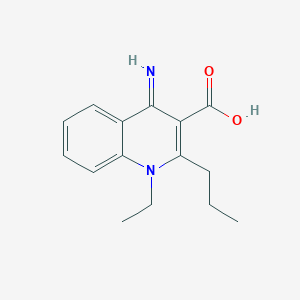
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-N'-phenylmethoxycarbamimidoyl]imidazol-4-yl]formamide](/img/structure/B12915195.png)
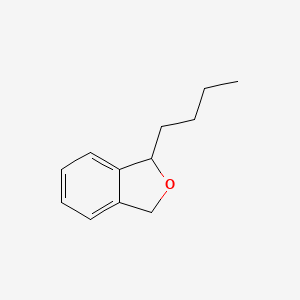

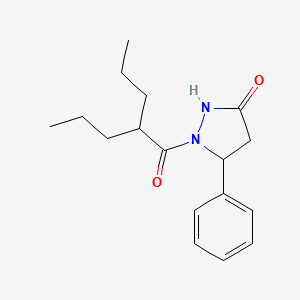
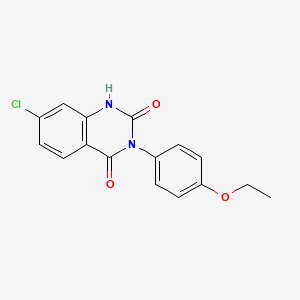
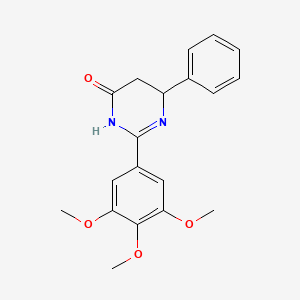
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
